2-(3,4-Dichlorobenzoyl)benzoic acid

Catalog No.
S1486579
CAS No.
52187-03-8
M.F
C14H8Cl2O3
M. Wt
295.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dichlorobenzoyl)benzoic acid

CAS Number

52187-03-8

Product Name

2-(3,4-Dichlorobenzoyl)benzoic acid

IUPAC Name

2-(3,4-dichlorobenzoyl)benzoic acid

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

InChI

InChI=1S/C14H8Cl2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)

InChI Key

ASSUNYJRBMKLBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Synonyms

o-(3,4-Dichlorobenzoyl)benzoic Acid;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

The exact mass of the compound 2-(3,4-Dichlorobenzoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic Synthesis: The presence of a carboxylic acid group (COOH) and a carbonyl group (C=O) suggests potential applications in organic synthesis as a reactant or intermediate. These functional groups can participate in various reactions like esterification, amidation, or aldol condensation reactions .
  • Material Science: Aromatic compounds with dichloride substitutions can exhibit interesting properties relevant to material science. The dichloride groups can influence properties like thermal stability, conductivity, or self-assembly behavior .

2-(3,4-Dichlorobenzoyl)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety substituted with a 3,4-dichlorobenzoyl group. Its chemical formula is C14H8Cl2O3C_{14}H_{8}Cl_{2}O_{3}, and it has a molecular weight of approximately 295.12 g/mol . This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

The reactivity of 2-(3,4-Dichlorobenzoyl)benzoic acid can be attributed to the presence of both the carboxylic acid group and the aromatic rings. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of benzene derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization .

Several methods have been explored for synthesizing 2-(3,4-Dichlorobenzoyl)benzoic acid:

  • Direct Acylation: This method involves the acylation of benzoic acid with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.
  • Multi-step Synthesis: Starting from simpler chlorinated benzoic acids, subsequent reactions can introduce additional functional groups to achieve the desired compound .

2-(3,4-Dichlorobenzoyl)benzoic acid finds utility in various applications:

  • Medicinal Chemistry: It may serve as an intermediate in the synthesis of pharmaceuticals or as a lead compound for drug development.
  • Materials Science: Its unique properties could be exploited in polymer chemistry or as a component in coatings and adhesives.
  • Analytical Chemistry: It is used as a reagent in proteomics research to study protein interactions and modifications .

Several compounds share structural similarities with 2-(3,4-Dichlorobenzoyl)benzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,3-Dichlorobenzoic AcidTwo chlorine substitutions on benzeneOften used in herbicides and fungicides
4-Chlorobenzoic AcidOne chlorine substitution on benzeneCommonly utilized as an intermediate in synthesis
Benzoic AcidSimple carboxylic acid structureWidely used as a food preservative
2-(4-Chlorobenzoyl)benzoic AcidContains one chlorinated benzoyl groupUsed in pharmaceutical applications

Each compound exhibits distinct properties and applications based on their structural variations and functional groups.

Molten-State Synthesis for Reduced Solvent Utilization

Molten-state synthesis has emerged as a solvent-free alternative for producing 2-(3,4-dichlorobenzoyl)benzoic acid derivatives. This method leverages high-temperature reactions between metal precursors and organic ligands, enabling precise control over phase composition and particle size. For instance, nickel phosphide synthesis via direct thermal reaction of nickel nitrate hexahydrate and triphenylphosphine (PPh₃) achieves tunable phases (Ni₃P to Ni₂P) while eliminating solvent waste.

Key advantages include:

  • Scalability: Reactions proceed in open-air conditions without pressurized systems.
  • Phase Control: Coordination of metal ions with PPh₃ facilitates tailored electronic structures, critical for catalytic applications.
  • Energy Efficiency: Exothermic ligand-metal interactions reduce external heating requirements.

A comparative study of molten-state vs. traditional solvothermal methods reveals a 40% reduction in reaction time and a 15% increase in yield for analogous benzoic acid derivatives. However, challenges persist in adapting this method to chlorinated aromatic systems due to the thermal instability of C-Cl bonds above 200°C.

Friedel-Crafts Acylation Reaction Dynamics

The Friedel-Crafts acylation remains the cornerstone for synthesizing 2-(3,4-dichlorobenzoyl)benzoic acid, utilizing benzoyl chloride and dichlorobenzene precursors. Recent advancements have elucidated the role of confined reaction environments in enhancing regioselectivity. For example, resorcinarene capsules enable the benzoylation of N-methylpyrrole via a supramolecular host-guest mechanism, stabilizing transition states and reducing activation energy by 13.31 kcal/mol.

Mechanistic Insights:

  • Electrophile Generation: AlCl₃ coordinates with benzoyl chloride, forming a reactive acylium ion (R-C⁺=O).
  • Aromatic Substitution: The acylium ion attacks the electron-rich 3,4-dichlorobenzene ring, forming a Wheland intermediate.
  • Rearomatization: Proton transfer from the intermediate restores aromaticity, yielding the final product.

Experimental data from ionic liquid-mediated reactions ([bmim]Cl·AlCl₃) show 85% yield for 3-(3,4-dichlorobenzoyl)propionic acid at 90°C, outperforming conventional solvents by 20%. However, competing side reactions, such as dichlorobenzene dimerization, remain a challenge under prolonged heating.

Catalytic Systems for Benzoylation Reactions

Catalyst selection profoundly impacts the efficiency and sustainability of 2-(3,4-dichlorobenzoyl)benzoic acid synthesis.

Lewis Acid Catalysts

AlCl₃ dominates industrial-scale processes due to its cost-effectiveness and high activity (turnover frequency = 1.2 × 10⁻³ s⁻¹). However, its hygroscopic nature necessitates stringent anhydrous conditions, increasing production costs by 18%.

Phase Transfer Catalysts

Tetrabutylammonium chloride (TBAC) accelerates benzoylation in biphasic systems, achieving 85% yield at 40°C—a 30% improvement over uncatalyzed reactions. The catalyst facilitates chloride ion transfer across the organic-aqueous interface, enhancing electrophile availability.

Ionic Liquid Media

Acidic chloroaluminate ionic liquids ([bmim]Cl·AlCl₃) serve dual roles as solvents and catalysts, enabling 92% conversion at 75°C with 99% recyclability over five cycles.

Solid-Phase Synthesis Techniques

Solid-phase methodologies offer unparalleled purity control for 2-(3,4-dichlorobenzoyl)benzoic acid derivatives. A novel N-acetylation protocol using malonic acid generates ketene intermediates in situ, achieving 98% yield on resin-bound substrates. Key advantages include:

  • Reduced Purification: Byproducts remain solubilized in the reaction medium.
  • Functional Group Tolerance: Compatible with nitro, amino, and hydroxyl substituents.

Density functional theory (DFT) calculations validate a low activation barrier (ΔG‡ = 18.5 kcal/mol) for the ketene-mediated pathway, favoring concerted over stepwise mechanisms.

Hydrazide Derivative Synthesis Pathways

The synthesis of hydrazide derivatives from 2-(3,4-dichlorobenzoyl)benzoic acid typically involves a four-step pathway. First, the carboxylic acid group is esterified using ethanol and sulfuric acid under reflux to yield 2-(3,4-dichlorobenzoyl)benzoic acid ethyl ester [2]. Subsequent treatment with hydrazine hydrate in ethanol replaces the ethyl ester with a hydrazide group, forming 2-(3,4-dichlorobenzoyl)benzoic acid hydrazide [1] [2]. This intermediate reacts with substituted aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) in glacial acetic acid and ethanol to form hydrazone derivatives via condensation [1].

Key structural modifications include:

  • Aldehyde diversification: Electron-withdrawing groups (e.g., nitro, chloro) on the aldehyde enhance antimicrobial activity against Escherichia coli and Bacillus subtilis by increasing electrophilicity at the hydrazone linkage [1].
  • Steric optimization: Bulky substituents on the hydrazone nitrogen improve membrane permeability, as demonstrated by reduced MIC values (4–8 µg/mL) compared to the parent compound [2].
DerivativeR GroupMIC (E. coli)MIC (B. subtilis)
AK-14-Cl8 µg/mL4 µg/mL
AK-24-NO₂4 µg/mL2 µg/mL

Table 1: Antimicrobial activity of select hydrazone derivatives [1] [2].

Heterocyclic Ring Fusion Strategies

Fusion of heterocyclic rings to the benzoic acid core enhances π-π stacking interactions with microbial enzyme active sites. In one approach, 2-(3,4-dichlorobenzoyl)benzoic acid hydrazide reacts with ethylenediamine under acidic conditions to form benzimidazole-isoindolone hybrids [5]. The dichlorophenyl group adopts a perpendicular orientation relative to the fused ring system, creating a hydrophobic pocket that improves binding to fungal CYP51 (lanosterol 14α-demethylase) [3].

Comparative studies show:

  • Benzimidazole fusion: Increases antifungal activity against Candida albicans by 12-fold (IC₅₀ = 0.8 µM vs. 9.6 µM for parent compound) [3].
  • Quinoline annulation: Introduces planar rigidity, reducing entropic penalties during target engagement [3].

Halogen Substituent Position-Activity Relationships

The 3,4-dichloro substitution pattern on the benzoyl group is critical for bioactivity. Para-chloro groups stabilize the molecule’s dipole moment (μ = 2.1 D), while meta-chlorines induce a 15° torsional angle that optimizes van der Waals contacts with hydrophobic enzyme pockets [3] [4].

Key findings include:

  • Ortho substitution: Reduces activity due to steric clashes with target proteins (e.g., 2,3-dichloro analogs show 60% lower inhibition of Cryptococcus neoformans) [3].
  • Di-halogenation vs. mono-halogenation: The 3,4-dichloro derivative exhibits a 3.2-fold higher binding affinity to bacterial dihydrofolate reductase compared to 4-chloro analogs [1].

Carboxylic Acid Group Functionalization

Functionalizing the carboxylic acid group modulates solubility and bioavailability. Esterification with cyclohexanol produces prodrugs with 92% oral bioavailability in rodent models, while amidation with piperazine enhances blood-brain barrier penetration for anticonvulsant applications [2] [4].

Notable strategies:

  • Ethyl ester formation: Lowers plasma protein binding from 89% to 72%, increasing free drug concentration [2].
  • Hydrazide conversion: Enables Schiff base formation with microbial aldehyde dehydrogenases, disrupting coenzyme A biosynthesis [1].

Recent advances in meta-C–H functionalization allow direct olefination of the benzoic acid core using nitrile-based sulfonamide templates. This method introduces allyl groups at the meta position without requiring protective groups, yielding derivatives with dual antibacterial/antifungal action (MIC = 1–2 µg/mL) [4].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

2-(3,4-dichlorobenzoyl)benzoic acid

Dates

Last modified: 08-15-2023

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